molecular formula C19H13ClF3N3O3S B2804196 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide CAS No. 893932-08-6

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2804196
CAS No.: 893932-08-6
M. Wt: 455.84
InChI Key: QBTZYHKEVXQYOE-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H13ClF3N3O3S and its molecular weight is 455.84. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

  • Structural Elucidation : The molecular structure of related compounds has been characterized using techniques like NMR, mass spectral analysis, and X-ray diffraction. These studies aid in understanding the physical and chemical properties of such compounds (Naveen et al., 2018).

Chemical Synthesis and Characterization

  • Synthetic Pathways : Research has explored the synthesis of similar compounds, providing insights into potential pathways for creating N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide and its derivatives. This includes methods like reacting specific phenyl derivatives with hydrazine hydrochloride (Quiroga et al., 1999).

Crystal Structure and Interaction Studies

  • Crystal Structure Analysis : X-ray crystallography has been used to determine the crystal structure of related compounds, providing a deeper understanding of their molecular geometry and stability. This information is crucial for exploring the scientific applications of such compounds (Kumara et al., 2018).

Material Science and Electronics

  • Electronic Device Applications : Some related compounds have been used in organic electronic devices, demonstrating their potential in material science. For instance, specific derivatives have shown to enhance conductivity and work function in organic solar cells (Zeng et al., 2020).

Pharmacological Research

  • Antibacterial and Antitumor Evaluation : Certain pyrazole derivatives have been tested for their antibacterial and antitumor properties, indicating the potential medical applications of related compounds (Hamama et al., 2012).

  • Antimycobacterial Screening : Synthesized derivatives have been screened for antitubercular activities, providing a basis for the potential use of similar compounds in treating infectious diseases (Nayak et al., 2016).

  • Antimicrobial and Anti-proliferative Activities : Research into the antimicrobial and anti-proliferative activities of related pyrazole derivatives offers insights into their potential therapeutic applications (Mansour et al., 2020).

  • Anti-HIV Activity : Studies on pyrazolobenzothiazine-based compounds have shown anti-HIV activity, suggesting a potential application area for related compounds (Khalid et al., 2015).

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O3S/c20-13-2-1-3-14(8-13)26-17(15-9-30(28,29)10-16(15)25-26)24-18(27)11-4-6-12(7-5-11)19(21,22)23/h1-8H,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTZYHKEVXQYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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